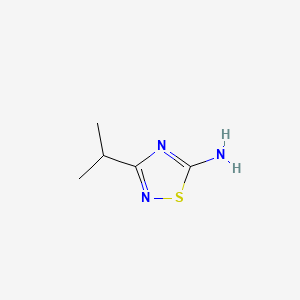

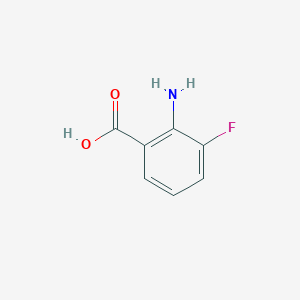

![molecular formula C6H7N3O2 B1269123 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid CAS No. 884504-87-4](/img/structure/B1269123.png)

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

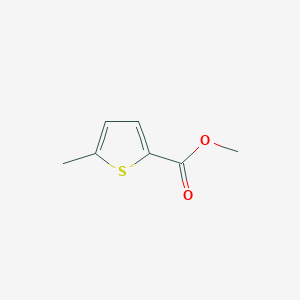

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Theoretical Study

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has been synthesized through a multi-step process, including etherification, hydrazonation, cyclization, and reduction. The final product's structure was analyzed using 1H NMR and ESI-MS/MS, and theoretical studies were conducted using DFT calculations. This research is significant for understanding the molecular structures of related compounds (Zhang et al., 2019).

Synthesis of Isoindole Derivatives

Research has also focused on synthesizing 5H-pyrrolo[2,1-a]isoindole derivatives through 1,3-dipolar cycloaddition reactions. This involves the reaction between mesoionic oxazolines and dimethylacetylene dicarboxylate (New & Yevich, 1984).

Cytotoxic Activity and Synthesis of Novel Compounds

A novel series of chromeno[4',3':3,4]pyrrolo[2,1-c][1,2,4]triazole derivatives and others were synthesized using 1-hydrazinylchromeno[3,4-c]pyrrole-3,4-dione as a precursor. These compounds were evaluated for cytotoxic activity, highlighting the potential therapeutic applications of such structures (Azab et al., 2017).

Synthesis of Substituted Pyrrolopyridinones

Various substituted 6,7-dihydro-5H-pyrrolopyridinones were synthesized, demonstrating potential applications in the synthesis of fused tricyclic derivatives and other synthetic applications (Goto et al., 1991).

Photoluminescence and Catalytic Properties

The molecule has been used in the synthesis of coordination polymers, demonstrating significant photoluminescence properties and improved catalytic activity. This research shows the potential of such compounds in material science applications (Wang et al., 2016).

将来の方向性

作用機序

Target of Action

The primary target of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

The compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the kinase activity of RIPK1, thereby preventing the initiation of necroptosis .

Biochemical Pathways

By inhibiting RIPK1, the compound disrupts the necroptotic pathway . Necroptosis is a form of cell death that is typically triggered by various pathological stimuli, including inflammation, infection, and ischemic injury . By blocking this pathway, the compound can potentially mitigate necroptosis-related diseases.

Pharmacokinetics

In vivo studies were performed to determine the oral exposure of a similar compound

Result of Action

The compound exhibits potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that it could be effective in mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Action Environment

For instance, similar compounds are recommended to be stored in a dark place and at a temperature between 2-8°C .

生化学分析

Biochemical Properties

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . This interaction suggests that this compound could be used to modulate cell death pathways, making it a potential candidate for therapeutic applications in inflammatory and neurodegenerative diseases.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of RIPK1 can prevent necroptosis, thereby protecting cells from inflammatory damage . Additionally, this compound has shown potential in inhibiting the proliferation of cancer cells, inducing apoptosis, and blocking cell cycle progression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding prevents the activation of necroptosis pathways, thereby reducing cell death and inflammation. Additionally, the compound’s interaction with other proteins and enzymes can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that it can maintain its inhibitory effects on RIPK1 and other targets, suggesting its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis and reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, making it essential to consider metabolic pathways when developing therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation in target tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and specificity in modulating cellular processes.

特性

IUPAC Name |

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-6(11)5-8-7-4-2-1-3-9(4)5/h1-3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWJJYRMEMYUMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343836 |

Source

|

| Record name | 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-87-4 |

Source

|

| Record name | 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

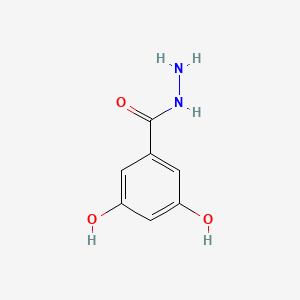

![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)